

# Application Notes and Protocols: Statistical Analysis Plan for Clinofibrate Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Clinofibrate is a lipid-lowering agent belonging to the fibrate class of drugs.[1] Its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[1] [2] Activation of PPAR-alpha leads to increased transcription of genes involved in fatty acid oxidation and lipoprotein lipase activity, resulting in decreased triglyceride (TG) and very-low-density lipoprotein (VLDL) levels, and an increase in high-density lipoprotein (HDL) cholesterol. [1][2] This document provides a detailed statistical analysis plan (SAP) for clinical trial data of Clinofibrate, designed to rigorously evaluate its efficacy and safety in patients with hyperlipidemia.

### **Data Presentation**

All quantitative data from the clinical trial will be summarized in clearly structured tables to facilitate comparison between the **Clinofibrate** and placebo treatment arms.

Table 1: Baseline Demographics and Clinical Characteristics



| haracteristic                                    | Clinofibrate<br>(N=xxx) | Placebo (N=xxx) | Total (N=xxx) |
|--------------------------------------------------|-------------------------|-----------------|---------------|
| Age (years), mean<br>(SD)                        |                         |                 |               |
| Sex, n (%)                                       | _                       |                 |               |
| Male                                             | -                       |                 |               |
| Female                                           | -                       |                 |               |
| Race/Ethnicity, n (%)                            | -                       |                 |               |
| BMI ( kg/m ²), mean<br>(SD)                      | _                       |                 |               |
| Systolic Blood<br>Pressure (mmHg),<br>mean (SD)  | -                       |                 |               |
| Diastolic Blood<br>Pressure (mmHg),<br>mean (SD) | _                       |                 |               |
| Medical History, n (%)                           | -                       |                 |               |
| Type 2 Diabetes                                  | -                       |                 |               |
| Hypertension                                     | -                       |                 |               |
| Coronary Artery<br>Disease                       | _                       |                 |               |
| Concomitant<br>Medications, n (%)                | -                       |                 |               |
| Statins                                          | -                       |                 |               |
| Antihypertensives                                | -                       |                 |               |

Table 2: Efficacy Endpoints - Lipid Parameters (Change from Baseline)



| Endpoint                                   | Clinofibrate<br>(N=xxx) | Placebo<br>(N=xxx) | Treatment<br>Difference<br>(95% CI) | p-value |
|--------------------------------------------|-------------------------|--------------------|-------------------------------------|---------|
| Primary Endpoint                           |                         |                    |                                     |         |
| Percent Change in Triglycerides            |                         |                    |                                     |         |
| Secondary<br>Endpoints                     |                         |                    |                                     |         |
| Percent Change in HDL-C                    | _                       |                    |                                     |         |
| Percent Change<br>in VLDL-C                |                         |                    |                                     |         |
| Percent Change in LDL-C                    |                         |                    |                                     |         |
| Percent Change<br>in Total<br>Cholesterol  | _                       |                    |                                     |         |
| Percent Change in Non-HDL-C                | _                       |                    |                                     |         |
| Percent Change<br>in Apolipoprotein<br>B   | _                       |                    |                                     |         |
| Percent Change<br>in Apolipoprotein<br>A-I |                         |                    |                                     |         |

Table 3: Safety Endpoints - Adverse Events



| Adverse Event<br>(Preferred Term)     | Clinofibrate<br>(N=xxx) n (%) | Placebo (N=xxx) n<br>(%) | Relative Risk (95%<br>CI) |
|---------------------------------------|-------------------------------|--------------------------|---------------------------|
| Any Adverse Event                     |                               |                          |                           |
| Serious Adverse<br>Events             | •                             |                          |                           |
| Adverse Events of<br>Special Interest | -                             |                          |                           |
| Myalgia                               | •                             |                          |                           |
| Rhabdomyolysis                        | -                             |                          |                           |
| Elevated ALT                          | •                             |                          |                           |
| Elevated AST                          | <del>.</del>                  |                          |                           |
| Elevated Creatine<br>Kinase           | •                             |                          |                           |
| Increased Serum Creatinine            | •                             |                          |                           |
| Venous<br>Thromboembolism             | •                             |                          |                           |

# **Experimental Protocols Study Design**

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study will be conducted. Eligible patients with hypertriglyceridemia will be randomized in a 1:1 ratio to receive either **Clinofibrate** or a matching placebo, in addition to stable statin therapy.

## **Endpoints**

Primary Efficacy Endpoint:

• The primary endpoint is the percent change in fasting triglyceride (TG) levels from baseline to a specified time point (e.g., 12 weeks).



#### Secondary Efficacy Endpoints:

- Percent change from baseline in HDL-C, VLDL-C, LDL-C, total cholesterol, non-HDL-C, apolipoprotein B (ApoB), and apolipoprotein A-I (ApoA-I).
- Composite of major adverse cardiovascular events (MACE), including nonfatal myocardial infarction, nonfatal ischemic stroke, and cardiovascular death.[3]

#### Safety Endpoints:

- Incidence of treatment-emergent adverse events (AEs), serious adverse events (SAEs), and AEs of special interest (e.g., myalgia, rhabdomyolysis, liver enzyme elevations, increased serum creatinine, venous thromboembolism).[3]
- Changes in clinical laboratory parameters (hematology, chemistry, and urinalysis).
- Changes in vital signs and electrocardiograms (ECGs).

## **Statistical Analysis**

#### General Principles:

- The primary analysis will be performed on the intent-to-treat (ITT) population, which includes all randomized patients who received at least one dose of the study drug.
- A two-sided p-value of < 0.05 will be considered statistically significant.

#### Analysis of Efficacy Endpoints:

- The primary endpoint (percent change in TG) will be analyzed using a mixed-model for repeated measures (MMRM). The model will include treatment, visit, and treatment-by-visit interaction as fixed effects, and the baseline TG level as a covariate.
- Secondary continuous efficacy endpoints will be analyzed using a similar MMRM approach.
- The time to the first occurrence of a MACE component will be analyzed using a Cox proportional hazards model, with treatment as a factor and baseline characteristics as covariates. Hazard ratios and their 95% confidence intervals will be presented.



#### Analysis of Safety Endpoints:

- The incidence of AEs will be summarized by treatment group using descriptive statistics (n, %).
- The relative risk and 95% confidence interval for AEs will be calculated.
- Changes in laboratory parameters and vital signs will be summarized by treatment group and visit.

# Visualizations Signaling Pathway of Clinofibrate





Click to download full resolution via product page

Caption: Clinofibrate's mechanism of action via PPAR-alpha activation.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow of the Clinofibrate clinical trial.



## **Logical Relationship of Endpoints**



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. hcplive.com [hcplive.com]
- 2. mayo.edu [mayo.edu]
- 3. PROMINENT Trial: Pemafibrate Lowers Triglycerides Without CV Benefits Is This the Nail in the Coffin For Fibrates? - American College of Cardiology [acc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Statistical Analysis Plan for Clinofibrate Clinical Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669179#statistical-analysis-plan-for-clinofibrate-clinical-data]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com